![molecular formula C12H14ClN3O2S B15082340 N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B15082340.png)
N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is a chemical compound with the molecular formula C12H14ClN3O2S It is known for its unique structure, which includes an allyl group, a chlorophenoxy group, and a hydrazinecarbothioamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide typically involves the reaction of 4-chlorophenoxyacetic acid with hydrazinecarbothioamide in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The allyl group is introduced through a subsequent reaction with allyl chloride under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates and by-products.
化学反应分析
Types of Reactions
N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
科学研究应用
N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
N-Allyl-2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarbothioamide: This compound has a similar structure but includes an additional chlorine atom on the phenoxy group.
N-Allyl-2-[(4-bromophenoxy)acetyl]hydrazinecarbothioamide: This compound features a bromine atom instead of chlorine on the phenoxy group.
Uniqueness
N-Allyl-2-[(4-chlorophenoxy)acetyl]hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the allyl group, chlorophenoxy group, and hydrazinecarbothioamide moiety allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.
属性
分子式 |
C12H14ClN3O2S |
|---|---|
分子量 |
299.78 g/mol |
IUPAC 名称 |
1-[[2-(4-chlorophenoxy)acetyl]amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H14ClN3O2S/c1-2-7-14-12(19)16-15-11(17)8-18-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,17)(H2,14,16,19) |
InChI 键 |
DPCLXANSDAQJRB-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(=S)NNC(=O)COC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


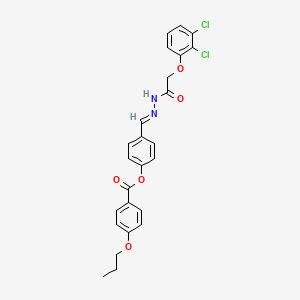
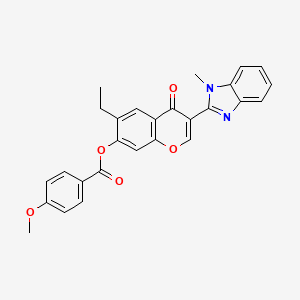
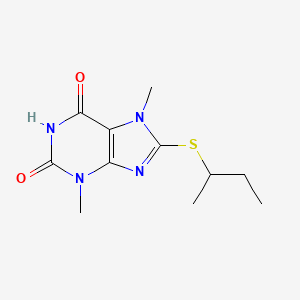
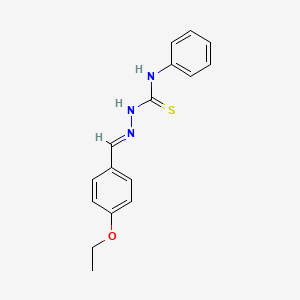
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15082291.png)
![(2Z,5E)-5-[4-(dimethylamino)benzylidene]-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15082302.png)
![2-{[5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15082306.png)
![Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15082308.png)
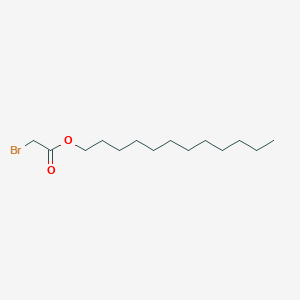
![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B15082323.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B15082326.png)



